4-hydroxy-6-propyl-2H-pyran-2-one
Overview
Description
“4-hydroxy-6-propyl-2H-pyran-2-one” is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16300 . It is also known by various synonyms such as 2-oxidanyl-6-propyl-pyran-4-one, 2-hydroxy-6-propylpyran-4-one, 4-hydroxy-6-propyl-2-pyrone, 6-propyl-4-hydroxy-2H-pyran-2-one, 4-hydroxy-6-n-propyl-2H-pyran-2-one, and others .
Synthesis Analysis
The synthesis of pyran derivatives, including “4-hydroxy-6-propyl-2H-pyran-2-one”, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-6-propyl-2H-pyran-2-one” can be represented by the InChI code 1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4H,2-3,5H2,1H3 . The compound has a LogP value of 1.29790, indicating its lipophilicity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-hydroxy-6-propyl-2H-pyran-2-one” are not fully detailed in the search results. The compound has a molecular weight of 154.16300 . Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Medicinal Chemistry :
- A study by Wang et al. (2011) describes an efficient protocol for synthesizing derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, highlighting its utility in medicinal chemistry (Wang et al., 2011).
- Elinson et al. (2013) developed an electrocatalytic approach for transforming aldehydes and malononitrile with 4-hydroxy-6-methyl-2H-pyran-2-one, leading to compounds relevant in biomedical applications (Elinson et al., 2013).
- In 2020, Hoseinpour et al. discussed the synthesis of biologically active 4-hydroxy-6-methyl-2H-pyran-2-ones under catalyst-free conditions, emphasizing its role in drug development (Hoseinpour et al., 2020).
HIV Research :
- Steinbaugh et al. (1996) studied 4-hydroxy-pyran-2-ones as potential inhibitors of HIV protease, indicating its significance in antiviral research (Steinbaugh et al., 1996).
Material Science and Corrosion Inhibition :
- El Hattak et al. (2021) evaluated pyran-2-one derivatives, including 4-hydroxy-6-methyl-2H-pyran-2-one, as corrosion inhibitors for steel, underscoring its application in material science (El Hattak et al., 2021).
Synthetic Chemistry :
- Časar and Košmrlj (2009) prepared a precursor for statin synthesis, utilizing a derivative of 2H-pyran-2-one, highlighting its use in synthetic chemistry (Časar & Košmrlj, 2009).
Antioxidant Research :
- Saher et al. (2018) synthesized novel compounds involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl and evaluated their antioxidant activity, demonstrating its application in oxidative stress research (Saher et al., 2018).
properties
IUPAC Name |
4-hydroxy-6-propylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWUMFTZMAEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715798 | |
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-propyl-2H-pyran-2-one | |
CAS RN |
18742-94-4 | |
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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